5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
The compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the development of intermediates like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is synthesized from pyridin-4-ol through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation. This synthesis pathway highlights the compound's role in producing derivatives with potential biological activities (Wang et al., 2016).
Crystal Structure Analysis
The compound's derivatives, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been studied for their crystal and molecular structure. These analyses provide insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical reactivity and properties of these compounds (Bovio & Locchi, 1972).
Anticancer and Antioxidant Activities
A new series of 3(2H)-one pyridazinone derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These studies involve molecular docking to assess the interaction with biological targets, demonstrating the compound's potential as a scaffold for developing therapeutic agents (Mehvish & Kumar, 2022).
Photophysical Studies
The fluorescence properties of pyridazin-3(2H)-one derivatives have been investigated through steady-state absorption and emission spectra. These studies are essential for applications in material science, where the compound's derivatives can be used as fluorescent markers or in the development of optical materials (Desai et al., 2016).
Novel Synthesis Methods
Innovative synthesis methods for pyridazin-3(2H)-ones have been explored, demonstrating the versatility of this compound in organic synthesis. For example, a novel one-pot synthesis approach for 2,5-diaryl and 5-aryl-pyridazin-3(2H)-ones has been developed, showcasing the efficiency and potential for simplifying the synthesis of complex derivatives (Basanagouda & Kulkarni, 2011).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods or potential applications.
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properties
IUPAC Name |
5-bromo-2-(3-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-4-10(15)14(13-6-7)9-3-1-2-8(12)5-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNGVDXJATLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one |
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